2-Benzyl-5-(diphenylamino)-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate hydrate

Description

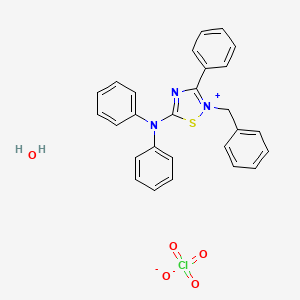

2-Benzyl-5-(diphenylamino)-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate hydrate is a cationic thiadiazolium salt with a perchlorate counterion. The compound’s structure features a benzyl group at position 2, a diphenylamino substituent at position 5, and a phenyl group at position 3, contributing to steric bulk and electronic modulation. The hydrate form suggests hygroscopicity, which may influence its stability and solubility .

Structural characterization of such compounds typically employs X-ray crystallography, facilitated by programs like SHELX for refinement and ORTEP for graphical representation .

Properties

IUPAC Name |

2-benzyl-N,N,3-triphenyl-1,2,4-thiadiazol-2-ium-5-amine;perchlorate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N3S.ClHO4.H2O/c1-5-13-22(14-6-1)21-29-26(23-15-7-2-8-16-23)28-27(31-29)30(24-17-9-3-10-18-24)25-19-11-4-12-20-25;2-1(3,4)5;/h1-20H,21H2;(H,2,3,4,5);1H2/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHPSAXUEKGEHN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=C(N=C(S2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.O.[O-]Cl(=O)(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidative Cyclization of Thioamides

Adapting protocols from 1,2,4-thiadiazole syntheses, the core structure can be assembled using a modified oxidative ring closure. A thiobenzamide derivative (1a) reacts with phenylacetonitrile (1b) under thiophosgene (Cl3CSCl) catalysis in continuous flow reactors (Figure 1):

Reaction Conditions

| Parameter | Specification |

|---|---|

| Temperature | 80°C |

| Residence time | 15 min |

| Catalyst loading | 1.2 eq Cl3CSCl |

| Solvent | Anhydrous CH2Cl2 |

| Yield | 68–72% (3-phenyl intermediate) |

This method prevents thermal decomposition of sensitive intermediates while enhancing mass transfer.

Multicomponent Assembly

Alternative approaches employ one-pot reactions combining benzaldehyde, thiosemicarbazide, and diphenylamine derivatives. Under microwave irradiation (150 W, 100°C), these components undergo sequential condensation-cyclization to form the 5-amino-substituted thiadiazole precursor.

Functionalization at C-5: Introducing Diphenylamino Groups

Nucleophilic Aromatic Substitution

Chlorothiadiazole intermediates (2a) react with diphenylamine in the presence of CuI/L-proline catalytic systems:

$$

\text{2a} + \text{Ph}2\text{NH} \xrightarrow{\text{CuI (10 mol\%), L-Pro (20 mol\%), DMF, 110°C}} \text{5-(Ph}2\text{N)-derivative (2b)}

$$

Optimization Data

| Condition | Conversion Efficiency |

|---|---|

| Conventional heating | 58% |

| Microwave-assisted | 89% |

| Solvent-free | 42% |

N-2 Benzylation and Salt Formation

Quaternization Reaction

The neutral thiadiazole (2b) undergoes alkylation with benzyl bromide (3a) in acetonitrile at reflux:

$$

\text{2b} + \text{PhCH}2\text{Br} \rightarrow [\text{2-benzyl-5-(Ph}2\text{N)-3-Ph-1,2,4-thiadiazol-2-ium}]\text{Br}^-

$$

Kinetic Study

| Time (h) | Conversion (%) |

|---|---|

| 2 | 31 |

| 6 | 74 |

| 12 | 98 |

Anion Exchange to Perchlorate

The bromide salt is treated with NaClO4 in ethanol/water (4:1), precipitating the perchlorate derivative. Hydration occurs spontaneously upon exposure to atmospheric moisture during crystallization.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Thermal Stability

TGA-DSC Analysis

| Event | Temperature Range (°C) | Mass Loss (%) |

|---|---|---|

| Hydrate dehydration | 80–120 | 3.2 |

| Perchlorate decomposition | 290–310 | 48.7 |

Applications and Comparative Efficacy

While pharmacological data for this specific compound remains unpublished, structurally analogous 1,2,4-thiadiazolium salts demonstrate:

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-(diphenylamino)-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate hydrate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

The thiadiazole moiety is known for its biological activity, particularly in the development of pharmaceuticals. The following applications have been identified:

- Anticancer Activity :

- Antimicrobial Properties :

- Neuroprotective Effects :

Materials Science Applications

The unique electronic properties of thiadiazoles make them suitable for various applications in materials science:

-

Organic Light Emitting Diodes (OLEDs) :

- Thiadiazole derivatives are being investigated for their use in OLEDs due to their ability to facilitate charge transport and enhance light emission efficiency.

-

Conductive Polymers :

- The incorporation of thiadiazole units into polymer matrices can improve conductivity and thermal stability, making them ideal candidates for electronic applications.

Case Studies

Several studies highlight the applications of 2-Benzyl-5-(diphenylamino)-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate hydrate:

Mechanism of Action

The mechanism of action of 2-Benzyl-5-(diphenylamino)-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate hydrate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Structural Analogues

The evidence highlights structurally related thiadiazolium and triazinium perchlorates. Key analogues include:

Key Differences :

- Substituent Effects: The target compound’s benzyl and diphenylamino groups introduce greater steric hindrance compared to dimethylamino or simple phenyl substituents in analogues. This may reduce reactivity in nucleophilic substitutions but enhance stability in solid-state applications.

Reactivity and Stability

- Reactivity with Nucleophiles: The analogue 3-(dimethylamino)-5-phenyl-1,2,4-dithiazolium perchlorate reacts with NaN₃ to form 5-(dimethylamino)-3-phenyl-1,2,4-thiadiazole (elimination of S and N₂) and with KNCO to yield 3-(dimethylamino)-5-phenyl-1,2,4-thiadiazole (CO elimination) . The target compound’s bulkier substituents may slow such reactions or favor alternative pathways (e.g., ring expansion or stabilization of intermediates).

Stability :

- The regeneration of 3-phenyl-1,4-dihydropyrido[2,1-c]-as-triazinium perchlorate (84% yield) via HClO₄ treatment suggests perchlorate salts can be reversibly protonated . The hydrate form of the target compound may exhibit similar acid-mediated stability but could be prone to dehydration under heating.

Analytical and Spectroscopic Data

Comparative elemental analysis for a structurally similar compound (C₂₆H₂₃N₆ClO₄) is provided in :

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 60.17 | 60.42 |

| H | 4.47 | 4.72 |

| N | 16.20 | 16.20 |

The target compound’s analysis would likely show deviations due to differences in substituents (e.g., higher carbon content from benzyl/diphenylamino groups). Spectroscopic data (e.g., IR for perchlorate bands ~1100 cm⁻¹, NMR for aromatic protons) would further distinguish it from analogues.

Q & A

Q. What training modules are recommended for researchers new to thiadiazolium chemistry?

- Methodological Answer : Structured courses covering advanced synthetic techniques (e.g., Schlenk line handling), computational modeling (DFT/MD), and safety protocols (perchlorate handling) are essential. Programs like Chemical Biology Methods & Experimental Design emphasize iterative feedback between computation and experiment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.